molecular formula C30H28F7N4O6P B12307952 [3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid

[3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid

Cat. No.: B12307952
M. Wt: 704.5 g/mol
InChI Key: QOXVNNXGBGMHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MonobenzylFosaprepitant is a derivative of Fosaprepitant, an antiemetic drug used to prevent nausea and vomiting caused by chemotherapy. Fosaprepitant is a prodrug of Aprepitant, which acts as a neurokinin-1 (NK1) receptor antagonist . MonobenzylFosaprepitant retains the core structure of Fosaprepitant but includes a benzyl group, potentially altering its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MonobenzylFosaprepitant involves the introduction of a benzyl group to the Fosaprepitant molecule. This can be achieved through a series of organic reactions, including nucleophilic substitution and catalytic hydrogenation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .

Industrial Production Methods: Industrial production of MonobenzylFosaprepitant follows Good Manufacturing Practices (GMP) to ensure product consistency and quality. The process includes large-scale synthesis, purification, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: MonobenzylFosaprepitant undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of MonobenzylFosaprepitant with altered functional groups, enhancing its chemical and biological properties.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: MonobenzylFosaprepitant is unique due to the presence of the benzyl group, which may enhance its pharmacokinetic properties, such as increased bioavailability and longer half-life. This modification can potentially improve its efficacy and reduce the frequency of administration compared to Fosaprepitant and Aprepitant .

Properties

Molecular Formula

C30H28F7N4O6P

Molecular Weight

704.5 g/mol

IUPAC Name

[3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid

InChI

InChI=1S/C30H28F7N4O6P/c1-18(21-13-22(29(32,33)34)15-23(14-21)30(35,36)37)47-27-26(20-7-9-24(31)10-8-20)40(11-12-45-27)16-25-38-28(42)41(39-25)48(43,44)46-17-19-5-3-2-4-6-19/h2-10,13-15,18,26-27H,11-12,16-17H2,1H3,(H,43,44)(H,38,39,42)

InChI Key

QOXVNNXGBGMHCL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)OCC4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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